2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
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Overview
Description
2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is an aromatic ketone.
Scientific Research Applications
Structural and Spectral Analysis
- A study by Demir et al. (2016) synthesized and characterized a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. This research included X-ray diffraction, IR, NMR, and UV-Vis spectra, providing valuable insights into the structural and spectral properties of related compounds (Demir et al., 2016).
Phase Transformations and Hydrogen Bonding
- Omondi et al. (2005) explored the crystal structures and phase transformations of a series of 2,6-disubstituted-N-phenylformamides, highlighting the influence of chlorine substituents and intermolecular hydrogen bonding on these processes (Omondi et al., 2005).
Bacterial Biofilm Inhibition
- Abbasi et al. (2020) focused on the synthesis of 4-chloro-N-(dimethylphenyl)butamide regio-isomers and their potential in inhibiting bacterial biofilms, indicating a possible application in combating bacterial infections (Abbasi et al., 2020).
Rotational Isomers in Organic Synthesis
- Mandel et al. (2013) investigated the rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, offering insights into the behavior of similar compounds in organic synthesis, particularly in asymmetric cyclizations (Mandel et al., 2013).
Synthesis and Characterization
- Research by Saeed et al. (2020) on antipyrine derivatives, including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, provided valuable information on the synthesis and structural analysis of similar compounds (Saeed et al., 2020).
Molecular Conformation Studies
- A study by Gowda et al. (2008) on 4-Chloro-N-(2,6-dimethylphenyl)benzamide examined the conformations of molecular bonds, contributing to the understanding of molecular structures in related compounds (Gowda et al., 2008).
QSAR Studies of Antimicrobial Agents
- Desai et al. (2008) conducted QSAR studies on 4-Oxo-thiazolidines, providing insights into the antibacterial activity and structure-activity relationships of compounds similar to 2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide (Desai et al., 2008).
Crystal Structure Analysis
- Lah et al. (2000) reported the crystal structures of alpha-halogenopyruvamides, including 3-chloro-2,2-dihydroxy-3-phenylpropanamide, providing a framework for understanding the crystallographic behavior of similar compounds (Lah et al., 2000).
Properties
Molecular Formula |
C17H16ClNO2 |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C17H16ClNO2/c1-11-7-6-8-12(2)15(11)19-17(21)14(18)16(20)13-9-4-3-5-10-13/h3-10,14H,1-2H3,(H,19,21) |
InChI Key |
FPMBWSWPBUTVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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